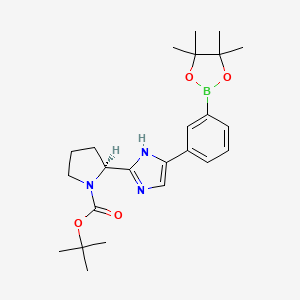
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C11H14FN This compound is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, with a fluorophenyl substituent at the second carbon
準備方法
The synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. This can be achieved through the reaction of cyclopropyl ketone with 3-fluorobenzyl chloride under basic conditions.
Reduction: The intermediate 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as converting it to its corresponding alcohol using reducing agents.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, such as its role in a biological system or as a precursor in chemical synthesis.
類似化合物との比較
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine can be compared with similar compounds like:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine: Differing only in the position of the fluorine atom, this compound may exhibit different reactivity and biological activity.
2-(3-fluorophenyl)ethan-1-amine: Lacks the cyclopropyl group, which can significantly alter its chemical properties and applications.
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine: Another positional isomer with potentially different characteristics.
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
1-cyclopropyl-2-(3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2 |
InChIキー |
HEAUBVBYZOLBEP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CC2=CC(=CC=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)



![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)





